molecular formula C8H7ClO2 B1601734 2-Chloro-3'-hydroxyacetophenone CAS No. 62932-90-5

2-Chloro-3'-hydroxyacetophenone

Cat. No.: B1601734
CAS No.: 62932-90-5
M. Wt: 170.59 g/mol
InChI Key: AMDGKNCPOGBBQI-UHFFFAOYSA-N
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Description

2-Chloro-3’-hydroxyacetophenone is an organic compound with the molecular formula C8H7ClO2 It is a derivative of acetophenone, where the acetophenone core is substituted with a chlorine atom at the 2-position and a hydroxyl group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-hydroxyacetophenone typically involves the chlorination of 3’-hydroxyacetophenone. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-3’-hydroxyacetophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3’-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products:

    Oxidation: 2-Chloro-3’-hydroxybenzoic acid.

    Reduction: 2-Chloro-3’-hydroxybenzyl alcohol.

    Substitution: 2-Amino-3’-hydroxyacetophenone or 2-Methylthio-3’-hydroxyacetophenone.

Scientific Research Applications

2-Chloro-3’-hydroxyacetophenone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biology: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3’-hydroxyacetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and chlorine substituents play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    2-Hydroxyacetophenone: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    3-Chloroacetophenone: Lacks the hydroxyl group, affecting its solubility and reactivity.

    4-Hydroxyacetophenone: The hydroxyl group is positioned differently, altering its chemical behavior and applications.

Uniqueness: 2-Chloro-3’-hydroxyacetophenone is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and potential applications. Its dual functionality allows for versatile modifications and derivatizations, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-chloro-1-(3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDGKNCPOGBBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514092
Record name 2-Chloro-1-(3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62932-90-5
Record name 2-Chloro-1-(3-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62932-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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